molecular formula C36H62O9 B2916412 Mogroside I-A1 CAS No. 88901-46-6

Mogroside I-A1

Cat. No.: B2916412
CAS No.: 88901-46-6
M. Wt: 638.9 g/mol
InChI Key: UNCMRQFSKAVFQU-QZGPORMMSA-N
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Description

Contextualizing Mogroside I A1 within the Cucurbitane-Type Triterpenoid (B12794562) Glycoside Class

Mogroside I A1 is structurally defined by its foundation on a cucurbitane skeleton, a type of triterpene characterized by a tetracyclic framework. Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a 30-carbon precursor, squalene (B77637). The cucurbitane family, in particular, is noted for the distinctive carbon skeleton of cucurbitacin.

What specifically classifies Mogroside I A1 as a triterpenoid glycoside is the attachment of a sugar moiety to the triterpene aglycone, in this case, mogrol (B2503665). The "glycoside" designation signifies this combination of a sugar and a non-sugar component. The biosynthesis of Mogroside I A1 is a multi-step enzymatic process that begins with 2,3-oxidosqualene (B107256). medchemexpress.com Through the action of a series of enzymes including squalene epoxidase, cucurbitadienol (B1255190) synthase, epoxide hydrolases, and cytochrome P450 monooxygenase, the fundamental mogrol structure is formed. medchemexpress.com Subsequently, specific UDP-glucosyltransferases are responsible for the addition of glucose units to the mogrol backbone, leading to the formation of various mogrosides, including Mogroside I A1. medchemexpress.com

Below is a table detailing the chemical properties of Mogroside I A1.

PropertyValue
Chemical Formula C36H62O9
Molecular Weight 638.87 g/mol
CAS Number 88901-46-6
Appearance White to light yellow solid
Solubility Soluble in DMSO (100 mg/mL)

Overview of Mogroside I A1's Significance in Natural Product Research

The significance of Mogroside I A1 in the field of natural product research is primarily centered on its role as a key intermediate in the biosynthesis of other, more complex and often sweeter, mogrosides. While the general class of mogrosides is known for a range of biological activities, including antioxidant, antidiabetic, and anticancer effects, specific pharmacological studies focusing exclusively on Mogroside I A1 are limited. medchemexpress.com The majority of research has been directed towards mogroside mixtures or the more abundant and intensely sweet Mogroside V.

The study of Mogroside I A1 and its enzymatic transformations provides valuable insights into the intricate biochemical pathways within Siraitia grosvenorii. Understanding the conversion of Mogroside I A1 to other mogrosides is crucial for the potential biotechnological production of these natural sweeteners. By elucidating the specific enzymes and reaction conditions involved, researchers may be able to harness these biosynthetic pathways for the sustainable and controlled production of desired mogrosides.

Below is a data table of spectral information for Mogroside I A1, which is critical for its identification and characterization in a laboratory setting.

Spectral DataType
HNMR Proton Nuclear Magnetic Resonance
MS Mass Spectrometry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCMRQFSKAVFQU-QZGPORMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317225
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-46-6
Record name Mogroside I-A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution Research of Mogroside I A1

Identification and Isolation from Siraitia grosvenorii (Monk Fruit)

Mogroside I A1 (CAS No. 88901-46-6) is a key component of the complex mixture of mogrosides found in Siraitia grosvenorii fruits biosynth.comglpbio.commedchemexpress.commdpi.commedchemexpress.com. These compounds are classified as Cucurbitane-type tetracyclic triterpenoid (B12794562) substances and are responsible for the characteristic intense sweetness of the fruit, offering a calorie-free alternative to sucrose (B13894) mdpi.comslideshare.net. The biosynthesis of mogrosides involves the aglycone mogrol (B2503665), which undergoes successive glucosylation, adding glucose units to form various mogroside compounds, including Mogroside I A1 google.compnas.orgpnas.org.

Isolation of Mogroside I A1 from Siraitia grosvenorii typically involves extraction from the fruit material. Techniques such as ultrasonic cold-water extraction have been employed to efficiently recover mogrosides, leveraging ultrasound to break down cell structures and enhance mass transfer without causing thermal degradation hielscher.com. Commercially, Mogroside I A1 is available as a purified compound for research purposes, characterized by its molecular formula C36H62O9 and a molecular weight of 638.87 g/mol biosynth.comglpbio.commedchemexpress.com.

Table 1: Key Chemical Properties of Mogroside I A1

PropertyValueSource(s)
Chemical NameMogroside I A1 biosynth.com
CAS Number88901-46-6 biosynth.comglpbio.commedchemexpress.combiosynth.com
Molecular FormulaC36H62O9 biosynth.comglpbio.commedchemexpress.combiosynth.com
Molecular Weight638.87 g/mol biosynth.comglpbio.commedchemexpress.combiosynth.com
ClassificationTriterpenoid glycoside, Nonsugar sweetener glpbio.commedchemexpress.commedchemexpress.com
Primary SourceSiraitia grosvenorii (Monk Fruit) glpbio.commedchemexpress.commdpi.commedchemexpress.comslideshare.net

Occurrence in Other Plant Species

While Siraitia grosvenorii is the principal source of Mogroside I A1, its presence has also been noted in other plant species. Specifically, Mogroside I A1 has been identified in the leaves and bark of Manglietia yunnanensis biosynth.com. Further research is ongoing to explore the extent of its distribution across the plant kingdom and its potential roles in these other botanical sources.

Temporal Accumulation and Distributional Dynamics in Plant Tissues

Studies focusing on the distribution of mogrosides within Siraitia grosvenorii have revealed a distinct pattern of accumulation. Mogrosides, including Mogroside I A1, are predominantly localized within the developing fruit of the plant google.compnas.orgnih.gov. Research indicates that these compounds are not observed in the root, stem, or leaf tissues of S. grosvenorii google.compnas.orgnih.gov.

The accumulation of mogrosides in the fruit is a dynamic process that occurs over time during fruit development. This process involves progressive glycosylation of the mogrol precursor pnas.orgnih.gov. Notably, the total content of mogrosides within the fruit appears to remain relatively stable throughout its development, with the existing pool being progressively modified through glucosylation rather than a net increase in total mogroside levels pnas.orgnih.gov. The production and distribution of these active compounds are influenced by various factors, including genetic makeup, harvesting time, environmental conditions, and physiological or chemical stimuli nih.gov.

Table 2: Distribution of Mogrosides in Siraitia grosvenorii Tissues

Plant TissuePresence of MogrosidesNotesSource(s)
FruitPresentAccumulation occurs through progressive glycosylation during development. google.compnas.orgnih.gov
RootNot observed google.compnas.orgnih.gov
StemNot observed google.compnas.orgnih.gov
LeafNot observed google.compnas.orgnih.gov

The understanding of Mogroside I A1's natural occurrence and distribution is crucial for its sustainable sourcing and for further investigations into its biosynthesis and potential applications.

Extraction and Isolation Methodologies for Academic Research on Mogroside I A1

Conventional Solvent-Based Extraction Approaches

Conventional extraction methods typically rely on polar solvents to solubilize and extract glycosides like Mogroside I A1 from plant matrices. Water and ethanol (B145695) are commonly utilized due to their safety, availability, and effectiveness in extracting polar compounds.

Water Extraction: Water serves as a traditional solvent for extracting compounds from Siraitia grosvenorii scribd.comdrbenjaminphd.com. This method is simple and environmentally friendly, often used for initial processing or for preparing crude extracts. While effective for general extraction, water alone may not be as efficient in recovering the full spectrum of mogrosides, including Mogroside I A1, compared to hydroalcoholic solutions.

Ethanol and Methanol (B129727) Extraction: Hydroalcoholic mixtures, particularly those containing ethanol or methanol, are widely employed for mogroside extraction. These solvents offer better solubility for a broader range of polar compounds, including Mogroside I A1, compared to pure water scribd.commdpi.com. For instance, 80% methanol has been used in conjunction with ultrasonic extraction mdpi.com. Another approach involves using water for initial extraction, followed by washes with a low percentage of methanol-water (e.g., 20% methanol-water) and subsequent elution with pure methanol for purification google.comgoogle.com.

Table 4.1: Conventional Solvent-Based Extraction Parameters for Mogrosides

Solvent SystemTemperature (°C)Time (h)NotesReference(s)
WaterVariesVariesTraditional method for consuming monk fruit; used for initial crude extraction. scribd.comdrbenjaminphd.com
80% MethanolRoom1Used in conjunction with ultrasonic extraction. mdpi.com
Water followed by 20% Methanol-Water, then MethanolVariesVariesSequential washing and elution for purification; initial step for obtaining Mogroside V. google.comgoogle.com
EthanolVariesVariesMentioned as a solvent for extraction. scribd.com
ChloroformVariesVariesMentioned as a solvent for extraction. scribd.com

Advanced Extraction Techniques and Their Optimization for Mogrosides

To enhance extraction efficiency, reduce extraction time, and minimize solvent consumption, advanced techniques are increasingly utilized in academic research. These methods leverage physical energy to facilitate the release of target compounds from the plant matrix.

Ultrasonic Extraction: Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation, which disrupts cell walls and enhances mass transfer of Mogroside I A1 into the solvent. Studies have reported using 80% methanol with ultrasonic frequencies of 40 kHz for 1 hour at room temperature for mogroside extraction mdpi.com. Ultrasonic baths are also noted for increasing the solubility of Mogroside I A1 in solvents like DMSO glpbio.com.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster extraction rates and potentially higher yields. It has been shown to significantly reduce extraction time, with reports indicating that extraction can be completed in as little as 1 minute at 50°C scribd.com. MAE has also been coupled with analytical techniques like HPLC-MS/MS for rapid analysis researchgate.net.

Flash Extraction: While less detailed in the provided snippets, flash extraction is mentioned as an advanced technique that can be employed for mogroside extraction, often implying rapid extraction under specific pressure and temperature conditions scribd.com.

Table 4.2: Advanced Extraction Techniques and Parameters for Mogrosides

TechniqueSolvent(s)Key ParametersReported Advantages/NotesReference(s)
Ultrasonic Extraction (UAE)80% Methanol40 kHz frequency, 1 hour, Room temperatureEnhances mass transfer; aids solubility in DMSO glpbio.com. mdpi.comglpbio.com
Microwave-Assisted Extraction (MAE)Varies1 minute, 50°CSignificantly reduces extraction time. scribd.com
Flash ExtractionVariesNot specifiedMentioned as an advanced technique. scribd.com

Chromatographic Separation Strategies for Mogroside I A1 Enrichment and Purity

Following extraction, chromatographic techniques are essential for isolating Mogroside I A1 from the complex mixture of compounds present in the crude extract, thereby achieving the high purity required for academic research.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for purifying Mogroside I A1 google.comgoogle.compubcompare.ai. Various stationary phases, such as reversed-phase C18 columns (e.g., Agilent Poroshell 120 SB C18, Synergi 4u Hydro RP 80A), are commonly used mdpi.comresearchgate.netnih.govgoogle.com. Mobile phases typically consist of a gradient elution system, often involving acetonitrile (B52724) and water, sometimes with additives like formic acid or trifluoroacetic acid, to achieve optimal separation mdpi.comresearchgate.netnih.govgoogle.com. For instance, a gradient from 5% to 25% acetonitrile in water (with 0.02% trifluoroacetic acid) has been employed for semi-preparative separation google.com. HPLC coupled with Mass Spectrometry (HPLC-MS/MS) is frequently used for both the separation and quantitative analysis of Mogroside I A1 and other mogrosides, providing high sensitivity and specificity mdpi.comresearchgate.netresearchgate.netnih.gov.

Solid Phase Extraction (SPE): SPE, often utilizing C18 cartridges, serves as a preliminary purification step to remove interfering matrix components before more refined chromatographic separation scribd.com.

Column Chromatography: Traditional column chromatography, including the use of HP-20 resin, can be employed for initial fractionation and purification of mogrosides, including Mogroside V from which other mogrosides might be derived or purified google.comgoogle.com.

Table 4.3: Chromatographic Separation Strategies for Mogroside I A1

TechniqueStationary PhaseMobile PhaseDetection/Analysis MethodNotesReference(s)
Preparative HPLCAgilent Poroshell 120 SB C18 (100x2.1mm, 2.7µm)Acetonitrile/Water (0.1% formic acid) gradientLC-MS/MSUsed for analysis and quantification. mdpi.comresearchgate.netnih.gov
Semi-Preparative HPLCSynergi 4u Hydro RP 80A (250x21.2mm, 4µm)Acetonitrile (0.02% TFA) / Water (0.02% TFA) gradientNot specifiedElution gradient from 5% to 25% B over 2.0 min. google.com
Preparative HPLCNot specifiedNot specifiedNot specifiedUsed to obtain pure mogroside I A1 (8.0 mg). pubcompare.ai
Solid Phase Extraction (SPE)C18 cartridgesNot specifiedNot specifiedUsed to remove disturbing matrixes. scribd.com
Column ChromatographyHP-20 resinWater, 20% Methanol-Water, MethanolNot specifiedUsed for initial purification of mogroside V. google.comgoogle.com
HPLC-MS/MSReversed-phase Poroshell 120 SB C18Acetonitrile and Water (0.1% formic acid) gradientMS/MSUsed for rapid analysis and quantification of mogrosides. researchgate.net

Advanced Analytical Techniques for Mogroside I A1 Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone in the analysis of mogrosides, offering superior separation capabilities for these complex glycosides. Its versatility is amplified when coupled with various detection systems, particularly mass spectrometry.

HPLC-Mass Spectrometry (MS/MS) for Identification and Quantification

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the precise identification and quantification of mogrosides, including Mogroside I A1. This method allows for the separation of individual mogrosides based on their chromatographic properties, followed by their detection and structural elucidation through mass analysis. Studies have demonstrated the efficacy of LC-MS/MS for analyzing multiple mogrosides simultaneously, achieving high sensitivity and accuracy. For instance, a validated LC-MS/MS method has been developed for quantifying seven types of mogrosides in monk fruit extracts, reporting detection limits ranging from 9.288 ng/mL to 18.159 ng/mL, with recovery rates between 95.5% and 103.7%, and relative standard deviations (RSD) between 3.5% and 5.2%. google.com This approach has also been employed to determine the levels of 21 different mogrosides in various S. grosvenorii varieties, facilitating comparative studies and the identification of high-yielding cultivars. mdpi.com Furthermore, HPLC-MS/MS is instrumental in tracking mogroside V and its metabolites in biological systems, providing insights into their metabolic fate. nih.govbiocrick.comresearchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for Mogroside Analysis

ParameterValue RangeReference
Detection Limit (LOD)9.288–18.159 ng/mL google.com
Recovery Rate95.5%–103.7% google.com
Relative Standard Deviation (RSD)3.5%–5.2% google.com

HPLC-Electrospray Ionization-Ion Trap-Time of Flight-Multistage Mass Spectrometry (HPLC-ESI-IT-TOF-MSn) for Mogroside Metabolite Profiling

HPLC coupled with Electrospray Ionization (ESI), Ion Trap (IT), Time-of-Flight (TOF), and multistage mass spectrometry (MSn) represents a sophisticated technique for comprehensive mogroside metabolite profiling. This advanced methodology enables the identification of a wide array of mogroside derivatives and transformation products within complex biological matrices, such as plant extracts or biological fluids. Research utilizing HPLC-ESI-IT-TOF-MS(n) has successfully identified seventy-seven new metabolites of mogroside V, including numerous oxidation products formed through mono- to tetra- hydroxylation or dehydrogenation. nih.govbiocrick.comresearchgate.net These studies have elucidated various metabolic pathways, including deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation, occurring in systems like human intestinal bacteria, rat hepatic S9 fractions, and within rat organs. nih.govresearchgate.net

Table 2: Metabolite Identification of Mogroside V using HPLC-ESI-IT-TOF-MS(n)

Matrix/SystemNumber of Identified MetabolitesReference
Human Intestinal Bacteria14 nih.govbiocrick.comresearchgate.net
Hepatic S9 Incubation4 nih.govbiocrick.comresearchgate.net
Feces58 nih.govbiocrick.comresearchgate.net
Urine29 nih.govbiocrick.comresearchgate.net
Plasma14 nih.govbiocrick.comresearchgate.net
Heart34 nih.govbiocrick.comresearchgate.net
Liver33 nih.govbiocrick.comresearchgate.net
Spleen39 nih.govbiocrick.comresearchgate.net
Lungs39 nih.govbiocrick.comresearchgate.net
Kidneys42 nih.govbiocrick.comresearchgate.net
Stomach45 nih.govbiocrick.comresearchgate.net
Small Intestine51 nih.govbiocrick.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) in Mogroside Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for the analysis of mogrosides, known for its high selectivity and efficiency, particularly when analyzing a large number of samples simultaneously. HPTLC has been employed to analyze various compounds in monk fruit products, including 13 specific mogrosides, one flavonoid, and three sugars. frontiersin.orgresearchgate.netnih.govnih.gov Mogroside I A1 is among the compounds analyzed using this technique. frontiersin.orgnih.gov When combined with chemometric analysis, HPTLC provides a robust platform for comparing chemical profiles and identifying differences, such as those arising from various processing methods like different drying techniques. For example, studies have shown that low-temperature drying results in higher contents of key mogrosides, including mogroside V, 11-oxo-mogroside V, and isomogroside V, compared to traditional hot-air drying. frontiersin.orgresearchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile and semi-volatile compounds. Due to the low volatility of intact mogrosides, GC-MS is generally more applicable to the analysis of their aglycones or precursor molecules in the biosynthetic pathway. For instance, GC-MS has been utilized to determine the levels of compounds such as squalene (B77637), cucurbitadienol (B1255190), and cycloartenol (B190886) in S. grosvenorii fruit, providing insights into the early stages of mogroside biosynthesis. mdpi.commdpi.com This technique complements HPLC-based methods in comprehensive metabolomic studies of the plant. mdpi.com

Targeted Metabolic Profiling for Mogroside Quantification in Plant Samples

Targeted metabolic profiling is a strategy focused on the precise quantification of specific metabolites within biological samples. In the context of Siraitia grosvenorii, this approach, often utilizing HPLC with photodiode array and mass spectrometry detection, has been applied to study the developmental accumulation of mogrosides during fruit ripening. google.comgoogle.com These studies have revealed that mogrosides are predominantly found in the developing fruit tissues and are not detected in vegetative parts like roots, stems, or leaves, indicating tissue-specific synthesis and accumulation. google.comgoogle.com Quantitative analysis of mogrosides in different plant varieties using HPLC-MS/MS further supports targeted profiling efforts for breeding and quality control. mdpi.comresearchgate.net

Chemometric Analysis in Mogroside Research

Chemometric analysis, encompassing statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), plays a vital role in interpreting complex chromatographic data obtained from mogroside analysis. When applied to HPTLC data, chemometrics allows for the differentiation of samples based on subtle chemical variations, such as those induced by different processing methods. frontiersin.orgresearchgate.netnih.govnih.gov For example, chemometric analysis of HPTLC chromatograms has successfully distinguished monk fruit samples dried by high-temperature versus low-temperature methods, highlighting specific mogrosides and sugars that serve as characteristic markers for these differences. frontiersin.orgresearchgate.netnih.govnih.gov This integration of analytical separation with multivariate statistical analysis provides a powerful tool for quality evaluation and understanding the impact of processing on the phytochemical composition of monk fruit products.

Compound List:

Mogroside I A1

Mogroside V

11-Oxo-mogroside V

Isomogroside V

Mogroside IV

Siamenoside I

Mogroside IV A

Mogroside III A1

Mogroside III E

Mogroside III

Mogroside II A2

Mogroside II A1

Mogroside II E

Grosvenorine

Sucrose (B13894)

Glucose

Fructose

Squalene

Cucurbitadienol

Cycloartenol

Mogrol (B2503665)

Mogroside VI

11-Deoxymogroside V

11-Deoxyisomogroside V

11-Deoxymogroside VI

11-Deoxymogroside III

25-Dehydroxy-24-oxomogrol

Mogroside IIE (MG-IIE)

Mogroside IV(E)

Mogroside IIIE (MG III E)

Mogroside IIA (MG IIA)

Mogroside IIA1 (MG IIA1)

Mogroside IIA2 (MG IIA2)

Mogroside III (MG III)

Mogroside IV (MG IV)

Mogroside V (MG V)

11-Oxo-mogroside V (11-oxo-MGV)

Siamenoside I (SeI)

Mogroside II E (MII-E)

Mogroside III (MIII)

Mogroside I A1 (MI-A1)

In Vitro Biological Activities and Molecular Mechanisms of Mogroside I A1

Antioxidant Activity Mechanisms in Cell Models

Mogrosides have demonstrated notable antioxidant properties in various in vitro studies by directly neutralizing harmful molecules and supporting cellular defense systems.

Reactive Oxygen Species (ROS) Scavenging and Free Radical Scavenging Activities

Studies on mogroside extracts and Mogroside V have shown potent free radical scavenging capabilities. researchgate.netnih.gov These compounds can effectively neutralize reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. researchgate.netnih.gov This activity is crucial in preventing cellular damage caused by oxidative stress. mdpi.com In models using skin fibroblasts, Mogroside V was shown to suppress ROS induced by hydrogen peroxide exposure. nih.gov The mechanism is believed to involve the donation of hydrogen atoms or electrons from the mogroside structure to stabilize free radicals.

Protection Against Oxidative Stress Pathways in Cellular Systems

Beyond direct scavenging, mogrosides protect cells by modulating endogenous antioxidant pathways. Treatment with mogrosides has been shown to enhance the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in cells under oxidative stress. nih.govaging-us.com For instance, in mouse insulinoma NIT-1 cells exposed to palmitic acid-induced oxidative stress, mogrosides were found to significantly reduce intracellular ROS concentrations. nih.govbjournal.orgscielo.br This protective effect helps maintain cellular integrity and function in the face of oxidative challenges. aging-us.com

Anti-inflammatory Activity Mechanisms in Cell Models

Mogrosides, particularly Mogroside V, have been investigated for their ability to suppress inflammatory responses in cellular models, primarily in macrophages.

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, COX-2, iNOS, TLR4)

The anti-inflammatory effects of mogrosides are mediated through the regulation of critical signaling pathways. Research indicates that mogrosides can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response to bacterial LPS. nih.govnih.govnih.gov By inhibiting TLR4, mogrosides prevent the downstream activation of nuclear factor-kappa B (NF-κB), a central transcription factor for inflammatory genes. nih.govmdpi.com This leads to the reduced expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively. nih.govresearchgate.netdntb.gov.ua

Antidiabetic Activity Mechanisms in Cell Models

The potential antidiabetic effects of mogrosides have been explored in various cell models related to glucose metabolism and insulin secretion.

In vitro experiments using insulin-secreting cell lines have demonstrated that mogrosides can stimulate insulin secretion. nih.gov In mouse insulinoma NIT-1 cells, mogrosides were found to protect against oxidative stress induced by high levels of fatty acids, a condition that contributes to beta-cell dysfunction in type 2 diabetes. nih.govscielo.br The compounds helped restore the expression of genes involved in glucose sensing and metabolism, such as glucose transporter-2 (GLUT2) and pyruvate kinase. nih.gov Furthermore, studies in HepG2 cells, a human liver cancer cell line used to model liver metabolism, have shown that mogrosides can improve insulin resistance and promote glucose uptake. researchgate.netresearchgate.net

Glucose Uptake Enhancement in Liver (e.g., HepG2) and Pancreatic Beta Cells

Research has indicated that a fraction of low-polar mogrosides, which includes Mogroside I A1, demonstrates a prominent hypoglycemic impact in HepG2 liver cells researchgate.net. However, specific studies detailing the mechanisms of glucose uptake enhancement in either liver or pancreatic beta cells for Mogroside I A1 are not available.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

While the activation of the AMPK signaling pathway is a known mechanism for the hypoglycemic effects of general mogroside-rich extracts rsc.org, direct evidence specifically demonstrating the activation of AMPK by Mogroside I A1 is limited. One study included Mogroside I A1 in a screening of potential AMPK activators, but specific results for this compound were not detailed researchgate.net.

Modulation of Insulin Resistance Pathways (e.g., PI3K/Akt Pathway, FOXO1)

There is no available scientific literature that specifically investigates or confirms the modulation of insulin resistance pathways, such as the PI3K/Akt pathway or the transcription factor FOXO1, by Mogroside I A1. Research on these pathways has been conducted for other mogrosides, but these findings cannot be attributed to Mogroside I A1 researchgate.net.

Anticancer Activity Mechanisms in Cell Models

Currently, there is no specific research available on the anticancer activities of Mogroside I A1. Therefore, the following subsections cannot be addressed based on existing scientific findings for this specific compound.

Induction of Apoptosis in Various Cancer Cell Lines

No studies have been found that investigate the pro-apoptotic effects of Mogroside I A1 in any cancer cell line.

Cell Cycle Arrest Mechanisms in Cancer Cells (e.g., G1 phase)

There is no evidence in the current literature to suggest that Mogroside I A1 induces cell cycle arrest in cancer cells.

Modulation of Cancer-Related Signaling Pathways (e.g., STAT3)

The effect of Mogroside I A1 on cancer-related signaling pathways, including the STAT3 pathway, has not been studied.

Due to the lack of specific data for Mogroside I A1 across these detailed topics, generating a thorough and scientifically accurate article that adheres to the strict constraints of the request is not feasible at this time.

Antiviral Activity Research in In Vitro Systems (e.g., Epstein–Barr Virus Early Antigen Inhibition)google.com

Research into the in vitro biological activities of Mogroside I A1 has explored its potential antiviral effects, particularly concerning the Epstein–Barr virus (EBV). A key area of investigation has been the compound's ability to inhibit the activation of the EBV early antigen (EBV-EA), a critical step in the virus's lytic cycle. The induction of EBV-EA is considered a primary screening method for identifying potential cancer chemopreventive agents. acs.org

In a notable study, Mogroside I A1, referred to as mogroside II A1 in the research, was isolated from an ethanol (B145695) extract of the fruits of Siraitia grosvenorii. nih.gov This compound, along with several other cucurbitane glycosides, was evaluated for its inhibitory effects on EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. acs.orgnih.gov

The findings from this research indicated that Mogroside I A1 was among the compounds that exhibited inhibitory effects on the activation of the Epstein–Barr virus early antigen. nih.gov The study reported the potency of this inhibition for the group of tested mogrosides, providing a basis for understanding the potential of Mogroside I A1 as an antiviral agent. acs.orgnih.gov

Compound InvestigatedVirus SystemAssayInducerCell LineKey Findings
Mogroside I A1 (mogroside II A1)Epstein–Barr Virus (EBV)Inhibition of Early Antigen (EA) Activation12-O-tetradecanoylphorbol-13-acetate (TPA)Raji cellsExhibited inhibitory effects with an IC50 value in the range of 346–400 mol ratio/32 pmol TPA. nih.gov

Molecular Biology and Genetic Engineering Strategies for Mogroside I A1 Production

Heterologous Expression Systems for Mogroside Biosynthesis

The transfer of the complex mogroside biosynthetic pathway into heterologous hosts offers a promising avenue for scalable production. Both microbial and plant chassis are being explored for this purpose.

Microbial Host Engineering (e.g., Recombinant E. coli, Yeast)

Microbial hosts, particularly Saccharomyces cerevisiae (yeast) and Escherichia coli (E. coli), are attractive platforms for the de novo biosynthesis of complex natural products due to their well-established genetic tools, rapid growth rates, and amenability to large-scale fermentation nih.govoup.commdpi.comresearchgate.netfrontiersin.orgacs.org.

Saccharomyces cerevisiae : Yeast has been engineered to produce mogrol (B2503665), the aglycone precursor of mogrosides. Strategies involve the heterologous expression of key enzymes like squalene (B77637) epoxidases, cucurbitadienol (B1255190) synthases, epoxide hydrolases, and cytochrome P450s mdpi.commdpi.comnih.govfrontiersin.orggoogle.com. For instance, engineered yeast strains have achieved mogrol titers of up to 9.1 μg/L mdpi.com and 1.04 mg/L google.com. Further engineering efforts have focused on introducing glycosyltransferases (UGTs) to convert mogrol into downstream mogrosides. One study reported the de novo biosynthesis of Mogroside V (MG-V) in engineered yeast, achieving titers of 10.25 mg/L in shake flasks and 28.62 mg/L in a 5-L bioreactor through metabolic engineering strategies, including precursor enhancement and enzyme optimization researchgate.net. Rap1 overexpression in yeast has also been shown to boost triterpenoid (B12794562) saponin (B1150181) production by enhancing precursor supply and heterologous gene expression uq.edu.au.

Escherichia coli : E. coli is also being utilized for mogroside production, often focusing on specific steps of the pathway. Research has explored engineering E. coli for glycosylation reactions, utilizing modified UDP-glycosyltransferases (UGTs) to convert mogrol into various mogrosides with enhanced catalytic efficiency researchgate.netacs.orgpnas.org.

Plant Chassis Engineering (Nicotiana benthamiana, Arabidopsis thaliana, Cucumber, Tomato)

Plants offer a natural environment for expressing eukaryotic enzymes involved in mogroside biosynthesis, such as P450s, which often require specific cellular compartments.

Nicotiana benthamiana and Arabidopsis thaliana : These model plants have been successfully engineered to produce various mogrosides. Using an in-fusion based gene stacking strategy (IGS), researchers assembled six mogroside synthase genes and introduced them into these plant chassis nih.govresearchgate.netgoogle.comresearchgate.net. Engineered Arabidopsis thaliana produced siamenoside I at levels ranging from 29.65 to 1036.96 ng/g FW and mogroside III at 202.75 ng/g FW nih.govresearchgate.netgoogle.com. Transgenic tobacco (N. benthamiana) produced mogroside III (148.30–252.73 ng/g FW) and mogroside II-E (339.27–5663.55 ng/g FW) nih.govresearchgate.netgoogle.com.

Cucumber and Tomato : These vegetables have also been utilized as plant chassis for heterologous mogroside production. Transgenic cucumber engineered with the mogroside pathway genes produced mogroside V (587 ng/g FW) and siamenoside I (113 ng/g FW). Transgenic tomato lines were engineered to produce mogroside III illinois.edu. The widespread availability of the precursor 2,3-oxidosqualene (B107256) in plants makes them suitable hosts for initiating the pathway nih.govgoogle.comresearchgate.netresearchgate.netpnas.orgresearchgate.net.

Multigene Stacking and Pathway Assembly Techniques for Complex Biosynthesis

The efficient assembly and expression of multiple genes required for the mogroside pathway necessitate advanced molecular cloning and gene stacking techniques.

In-Fusion Based Gene Stacking Strategies

The "in-fusion based gene stacking strategy" (IGS) has emerged as a powerful method for assembling multiple genes (e.g., the six genes required for mogroside biosynthesis) into single expression vectors, often utilizing self-cleaving 2A peptides for co-expression nih.govresearchgate.netgoogle.comresearchgate.netillinois.edu. This strategy facilitates the simultaneous transformation of numerous genes into host organisms, streamlining the engineering process for complex metabolic pathways in both microbial and plant systems nih.govresearchgate.netgoogle.comresearchgate.netillinois.edu.

Other Advanced Molecular Cloning and Assembly Methods (e.g., GATEWAY, Gibson Assembly, Cre Recombinase/loxP)

Beyond In-Fusion, other sophisticated molecular cloning and assembly methods are employed for pathway construction:

GATEWAY Cloning System : This system allows for the efficient and directional cloning of genes into various expression vectors researchgate.net.

Gibson Assembly : This isothermal DNA assembly method enables the seamless joining of multiple DNA fragments, facilitating the construction of complex gene clusters researchgate.netfrontiersin.org.

Cre Recombinase/loxP System : This site-specific recombination system is utilized for targeted integration and manipulation of DNA sequences, including the assembly of multigene constructs researchgate.netresearchgate.netdntb.gov.ua.

CRISPR/Cas9 Technology : CRISPR/Cas9-based multiplexed integration (CMI) has been developed for Saccharomyces cerevisiae, enabling the simultaneous integration of multiple genes, such as the four genes required for mogrol biosynthesis, with high efficiency illinois.eduresearchgate.net.

Gene Overexpression and Silencing Approaches in Mogroside Biosynthetic Pathways

Optimizing the expression levels of genes within the mogroside pathway is crucial for maximizing product yield and directing metabolic flux towards mogroside synthesis.

Gene Overexpression : Overexpressing key enzymes can overcome rate-limiting steps. For instance, enhancing the expression of squalene epoxidase (ERG1) and cytochrome P450 enzymes (e.g., CYP87D18) has been shown to increase mogrol production in yeast nih.govfrontiersin.org. Engineering glycosyltransferases (UGTs) to improve their catalytic efficiency and specificity has also been a focus, leading to enhanced conversion of mogrol to sweet mogrosides acs.orgresearchgate.netnih.gov. For example, engineered UGTM1 and UGTM2 variants (UGTM1-3 and UGTM2-4) showed significantly improved catalytic activities researchgate.net. Overexpression of the transcription factor Rap1 in yeast has also boosted triterpenoid saponin production by enhancing precursor supply and heterologous gene expression uq.edu.au.

Gene Silencing : Techniques like CRISPR interference (CRISPRi) can be employed to downregulate competing pathways, thereby redirecting metabolic resources towards mogroside production. For example, CRISPRi was used to repress the sterol synthesis pathway in yeast, balancing cell growth and mogrol production nih.govfrontiersin.org.

Compound Name Table

Compound Name
Mogroside I A1
Mogroside V
Siamenoside I
Mogroside III
Mogroside II-E
Mogrol
Mogroside IV
Mogroside VI
11-Oxomogroside V

Mogroside Yields in Engineered Heterologous Hosts

Host OrganismMogroside ProducedYield (Units)Reference(s)
Arabidopsis thalianaSiamenoside I29.65–1036.96 ng/g FW nih.govresearchgate.netgoogle.com
Arabidopsis thalianaMogroside III202.75 ng/g FW nih.govresearchgate.netgoogle.com
Nicotiana benthamianaMogroside III148.30–252.73 ng/g FW nih.govresearchgate.netgoogle.com
Nicotiana benthamianaMogroside II-E339.27–5663.55 ng/g FW nih.govresearchgate.netgoogle.com
Cucumis sativusMogroside V587 ng/g FW illinois.edu
Cucumis sativusSiamenoside I113 ng/g FW illinois.edu
Lycopersicon esculentumMogroside IIINot specified (produced) illinois.edu
Saccharomyces cerevisiaeMogrol9.1 μg/L mdpi.comnih.gov
Saccharomyces cerevisiaeMogrol1.04 mg/L google.com
Saccharomyces cerevisiaeMogroside V10.25 mg/L (shake flask) researchgate.net
Saccharomyces cerevisiaeMogroside V28.62 mg/L (5-L bioreactor) researchgate.net

Metabolic Flux Optimization for Enhanced Mogroside I A1 Yields in Engineered Systems

Metabolic flux optimization is a critical strategy for increasing the production of target compounds in engineered biological systems, such as microbial hosts (Saccharomyces cerevisiae) or transgenic plants. The biosynthesis of mogrosides, including Mogroside I A1, is a complex multi-step process involving numerous enzymes that convert precursors like squalene into the final glycosylated triterpenes wikipedia.orgpnas.org. Enhancing the flux towards Mogroside I A1 requires a deep understanding of this pathway and targeted genetic modifications.

Key strategies for metabolic flux optimization include:

Enhancing Precursor Availability: The pathway begins with squalene, which is converted to 2,3-oxidosqualene and subsequently to various intermediates like cucurbitadienol and mogrol google.comgoogle.com. Increasing the intracellular pools of these early precursors, such as oxido-squalene and dioxido-squalene, can significantly boost downstream product formation google.comgoogle.com. This can be achieved by overexpressing genes encoding enzymes in the upstream mevalonate (B85504) (MVA) pathway or by introducing heterologous genes that channel metabolic intermediates towards squalene synthesis tandfonline.com.

Optimizing Key Enzyme Expression: The mogroside biosynthetic pathway relies on several enzyme families, including squalene epoxidases (SQEs), triterpenoid synthases (e.g., cucurbitadienol synthase, CDS), epoxide hydrolases (EPHs), cytochrome P450 mono-oxygenases (CYPs), and UDP-glucosyltransferases (UGTs) wikipedia.orgpnas.orgnih.govtandfonline.com. Identifying and overexpressing rate-limiting enzymes within this cascade, or modifying their kinetic properties, can redirect metabolic flow towards Mogroside I A1. For instance, UGT720-269-1 is known to catalyze the C-24 glucosylation of mogrol to form Mogroside I A1 tandfonline.comtandfonline.comresearchgate.net. Engineering the expression levels of such specific UGTs in heterologous hosts is crucial.

Engineering Microbial Hosts: Saccharomyces cerevisiae (yeast) has been explored as a host for the heterologous production of mogrosides. Rational design of metabolic modules within yeast, coupled with the introduction of the necessary Siraitia grosvenorii genes, allows for the de novo synthesis of these compounds google.comgoogle.comtandfonline.com. Strategies involve assembling multiple genes for the pathway and optimizing their expression for efficient flux through the engineered pathway nih.govmdpi.com.

Plant Metabolic Engineering: Transgenic plants, such as Nicotiana benthamiana, Arabidopsis thaliana, cucumber, and tomato, have also been engineered to produce mogrosides by introducing the relevant biosynthesis genes mdpi.comresearchgate.netresearchgate.net. Optimizing gene stacking strategies and ensuring functional expression of eukaryotic enzymes, particularly membrane-bound CYPs, are key challenges addressed through metabolic engineering mdpi.com.

Table 1: Key Enzyme Families in Mogroside Biosynthesis

Enzyme FamilyGeneral Role in Mogroside Pathway
Squalene Epoxidases (SQEs)Catalyze the epoxidation of squalene to 2,3-oxidosqualene, an early precursor in the pathway wikipedia.orgpnas.orgnih.govtandfonline.com.
Triterpenoid Synthases (e.g., CDS)Cyclize 2,3-oxidosqualene (or its derivatives) into triterpene skeletons. Cucurbitadienol synthase (CDS) is critical for forming the cucurbitane backbone wikipedia.orgpnas.orgnih.govtandfonline.com.
Epoxide Hydrolases (EPHs)Hydrate epoxide intermediates, such as 2,3;22,23-diepoxysqualene, leading to hydroxylated triterpenes wikipedia.orgpnas.orgnih.govtandfonline.com.
Cytochrome P450 Mono-oxygenases (CYPs)Introduce hydroxyl groups at specific positions on the triterpene skeleton, such as the C-11 hydroxylation, forming intermediates like 11-hydroxy-cucurbitadienol wikipedia.orgpnas.orgnih.govtandfonline.com.
UDP-Glucosyltransferases (UGTs)Catalyze the glycosylation of the triterpene aglycone (mogrol) with glucose units at various positions, forming different mogrosides. UGT720-269-1 is involved in the C-24 glucosylation to produce Mogroside I A1 wikipedia.orgpnas.orgtandfonline.comnih.govtandfonline.comresearchgate.net.

Transcriptomic Analysis in Response to Genetic Manipulation and External Factors

Transcriptomic analysis provides a powerful tool for understanding the molecular mechanisms underlying mogroside biosynthesis and for evaluating the impact of genetic modifications or external stimuli on this pathway. By examining gene expression profiles, researchers can identify key genes, elucidate regulatory networks, and pinpoint bottlenecks or responses to manipulation.

Applications of transcriptomic analysis in mogroside research include:

Pathway Elucidation and Gene Discovery: Genome sequencing and transcriptomic analysis of Siraitia grosvenorii at different fruit developmental stages have been instrumental in identifying the suite of genes encoding the enzymes responsible for mogroside biosynthesis pnas.orgtandfonline.com. This comprehensive gene discovery process is foundational for engineering efforts.

Understanding Gene Expression Dynamics: Transcriptome analysis reveals the temporal and spatial expression patterns of mogroside biosynthetic genes during fruit development. For example, studies have characterized the expression of genes like SgHMGR, SgSQS, SgCS, and various SgUGTs across different developmental time points researchgate.netgoogle.com. This information is vital for understanding natural regulation and for optimizing heterologous expression.

Assessing Genetic Manipulation Impact: Transcriptomic profiling can be used to confirm the successful expression of introduced genes in engineered organisms (e.g., transgenic plants or microbes) and to assess how these modifications affect the expression of endogenous genes or other metabolic pathways mdpi.commdpi.com. For example, studies have analyzed the expression levels of 24 key mogroside biosynthesis genes in response to plant growth regulators, revealing that upstream genes can be downregulated while UDP-glucosyltransferases show differential expression, impacting mogroside accumulation researchgate.netmdpi.com.

Identifying Regulatory Elements: Transcriptomic data can help identify regulatory elements or transcription factors that control the expression of mogroside biosynthetic genes. Understanding these regulatory networks is crucial for fine-tuning metabolic flux and achieving higher yields through targeted genetic interventions.

Response to External Factors: Analyzing transcriptomic changes in response to environmental factors or chemical treatments (e.g., plant growth regulators) provides insights into how these factors influence the mogroside pathway. Such analyses can reveal stress responses or signaling pathways that modulate gene expression and, consequently, metabolite production mdpi.com.

By integrating transcriptomic data with metabolomic and proteomic information, researchers can build a holistic understanding of the mogroside biosynthetic network, paving the way for more effective metabolic engineering strategies to enhance Mogroside I A1 production.

Compound List:

Mogroside I A1

Mogrol

Mogroside II E

Mogroside III

Siamenoside I

Mogroside V

Oxido-squalene

Dioxido-squalene

Cucurbitadienol

24,25 epoxy cucurbitadienol

11-hydroxy-cucurbitadienol

11-hydroxy-24,25 epoxy cucurbitadienol

Mogroside II A

Mogroside III A1

Mogroside III A2

Mogroside IV

Mogroside VI

11-Oxomogroside A1

7-Oxomogroside V

11-Oxomogroside V

11-Deoxymogroside V

11-Deoxyisomogroside V

11-Deoxymogroside VI

20-hydroxy-11-oxomogroside I A1

Mogroside IA

Mogroside II B

Future Directions in Mogroside I A1 Academic Research

Further Elucidation of Undiscovered Biosynthetic Steps and Novel Enzymes

The biosynthetic pathway of mogrosides is a complex process involving multiple enzymatic steps. While the general pathway from 2,3-oxidosqualene (B107256) to the mogrol (B2503665) aglycone and subsequent glycosylations is understood, specific details, particularly for less abundant mogrosides like Mogroside I A1, remain to be fully elucidated.

Future research will likely concentrate on identifying and characterizing the specific enzymes responsible for each step in the formation of Mogroside I A1. The primary enzyme families implicated in mogroside biosynthesis include squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs). nih.govnih.gov While key enzymes for the biosynthesis of major mogrosides like mogroside V have been identified, the precise enzymes and the sequence of their actions for the production of Mogroside I A1 are not as well-defined.

A significant area of future investigation will be the discovery of novel CYP450s and UGTs with unique substrate specificities and regiospecificities that lead to the formation of Mogroside I A1. The vast diversity within these enzyme families suggests that there are likely uncharacterized enzymes in S. grosvenorii that play a crucial role in the mogroside metabolic network. nih.gov Advanced genomic and transcriptomic analyses of S. grosvenorii at different fruit development stages will be instrumental in identifying candidate genes for these undiscovered enzymes. nih.govresearchgate.net

Table 1: Key Enzyme Families in Mogroside Biosynthesis and Areas for Future Research

Enzyme FamilyKnown Function in Mogroside BiosynthesisFuture Research Focus for Mogroside I A1
Squalene EpoxidasesConversion of squalene to 2,3-oxidosqualeneInvestigating potential alternative or modified initial steps.
Triterpenoid Synthases (e.g., Cucurbitadienol (B1255190) Synthase)Cyclization of 2,3-oxidosqualene to cucurbitadienolExploring enzyme variants that might lead to different mogrol precursors.
Epoxide HydrolasesOpening of the epoxide ringCharacterizing specific hydrolases in the Mogroside I A1 pathway.
Cytochrome P450s (CYP450s)Hydroxylation of the cucurbitadienol backbone to form mogrolIdentifying the specific CYP450s responsible for the hydroxylation pattern of the Mogroside I A1 precursor.
UDP-Glucosyltransferases (UGTs)Glycosylation of mogrol to form various mogrosidesDiscovering the specific UGT(s) that attach the single glucose moiety at the C-3 or C-24 position to form Mogroside I A1.

Advanced Mechanistic Studies of In Vitro Biological Activities and Intracellular Targets

Preliminary studies have indicated that mogrosides, as a class of compounds, possess a range of biological activities, including antioxidant, antidiabetic, and anticancer effects. medchemexpress.commahsa.edu.my However, research specifically focused on the in vitro biological activities and intracellular targets of Mogroside I A1 is still in its nascent stages.

Future academic research will need to move beyond general screening to detailed mechanistic studies to understand how Mogroside I A1 exerts its effects at a molecular level. This will involve identifying its specific intracellular binding partners and signaling pathways. For instance, studies on other mogrosides have implicated pathways such as the AMP-activated protein kinase (AMPK) and Toll-like receptor 4 (TLR4) signaling pathways. mahsa.edu.mynih.gov Investigating whether Mogroside I A1 interacts with these or other pathways will be a critical area of future research.

Advanced techniques such as proteomics, metabolomics, and transcriptomics will be essential in identifying the cellular components that are modulated by Mogroside I A1. Pinpointing the direct molecular targets will provide a more precise understanding of its mechanism of action and could reveal novel therapeutic applications. For example, investigating its potential to modulate inflammatory responses through the NF-κB pathway or its effects on cellular apoptosis and cell cycle regulation in cancer cell lines could be fruitful avenues of research. mahsa.edu.mynih.gov

Development of Highly Efficient and Sustainable Genetic Engineering Platforms for Mogroside I A1 Production

The natural abundance of Mogroside I A1 in S. grosvenorii is relatively low, making its extraction and purification for research and potential commercial applications challenging. google.com Genetic engineering offers a promising solution for the sustainable and high-yield production of this specific mogroside.

Future research in this area will focus on the development of optimized microbial and plant-based platforms for the heterologous biosynthesis of Mogroside I A1. mdpi.comnih.gov This will involve the reconstruction of the Mogroside I A1 biosynthetic pathway in chassis organisms such as Saccharomyces cerevisiae (yeast), Nicotiana benthamiana (tobacco), and Arabidopsis thaliana. mdpi.commdpi.com A key strategy will be the use of multigene stacking, where multiple genes encoding the necessary biosynthetic enzymes are introduced into the host organism. mdpi.comnih.gov

A significant challenge will be to fine-tune the expression of the biosynthetic genes to maximize the production of Mogroside I A1 while minimizing the formation of other mogroside byproducts. This will require a deep understanding of the enzymatic kinetics and substrate specificities of the involved enzymes. Future work will also focus on optimizing fermentation and cultivation conditions for microbial and plant systems, respectively, to enhance yields. nih.gov The development of these platforms will not only provide a sustainable source of Mogroside I A1 for further research but also pave the way for its potential use in various industries.

Table 2: Genetic Engineering Platforms for Mogroside Production and Future Directions for Mogroside I A1

PlatformKey AdvantagesFuture Research Focus for Mogroside I A1 Production
Saccharomyces cerevisiae (Yeast)Rapid growth, well-established genetic tools, scalable fermentationOptimizing enzyme expression and precursor supply for exclusive Mogroside I A1 synthesis.
Nicotiana benthamiana (Tobacco)High biomass, rapid transient expression systemsStable transformation with the Mogroside I A1 pathway and scaling up production.
Arabidopsis thalianaWell-characterized model plant, established transformation protocolsProof-of-concept studies for Mogroside I A1 biosynthesis in a plant system.

Comprehensive Research into Structure-Function Relationships for Targeted Biological Effects

The structure of a mogroside molecule, particularly the number and position of glucose moieties, plays a crucial role in determining its properties, most notably its taste. researchgate.net Mogroside I A1, having only one glucose unit, is not intensely sweet. Understanding the relationship between the structure of Mogroside I A1 and its biological functions is a key area for future investigation.

Future research will aim to establish clear structure-function relationships for the various biological activities of Mogroside I A1. This will involve comparing the activity of Mogroside I A1 with its aglycone, mogrol, and other mogrosides with varying degrees of glycosylation. nih.gov Such studies will help to determine the specific role of the single glucose moiety in the bioactivity of Mogroside I A1.

Furthermore, enzymatic and chemical modifications of Mogroside I A1 to create novel derivatives could provide deeper insights into its structure-function relationships. By altering the structure of the molecule and observing the resulting changes in biological activity, researchers can identify the key structural features responsible for its effects. This knowledge will be invaluable for the targeted design of novel compounds with enhanced or specific biological activities for potential therapeutic applications.

Q & A

Q. How can Mogroside I A1 be quantitatively analyzed in plant extracts or biological matrices?

Mogroside I A1 is quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Key ions (e.g., m/z 683.43 for mogroside I A1) are monitored in full-scan mode, and external standard calibration is applied to ensure accuracy. This method allows precise measurement of low-abundance mogrosides in complex matrices like Siraitia grosvenorii fruit extracts .

Q. What structural characteristics distinguish Mogroside I A1 from other mogrosides?

Mogroside I A1 is a cucurbitane-type triterpene glycoside with a unique glucose moiety configuration. Unlike mogroside V (five glucose units) or siamenoside I (four glucose units), Mogroside I A1 contains fewer glycosyl substituents, which influence its sweetness intensity and receptor binding affinity. Structural elucidation via NMR and tandem MS is critical for differentiation .

Q. What experimental protocols are recommended for isolating Mogroside I A1 from natural sources?

Isolation involves solvent extraction (e.g., ethanol/water mixtures), followed by column chromatography using silica gel or reverse-phase resins. Final purification is achieved via preparative HPLC with gradients of acetonitrile and trifluoroacetic acid. Purity validation requires dual detection (UV at 250 nm and MS) to confirm the absence of co-eluting analogs .

Advanced Research Questions

Q. How can molecular docking and electronic tongue systems resolve discrepancies in sweetness prediction models for Mogroside I A1?

Molecular docking (e.g., AutoDock Vina) simulates interactions between Mogroside I A1 and human sweet/bitter taste receptors (e.g., TAS1R2/TAS1R3). Results are validated using electronic tongue systems, which measure taste attribute values (e.g., bitterness suppression index). Discrepancies arise when docking predicts sweetness, but sensory analysis detects bitterness; such cases require recalibrating the model with experimental taste thresholds .

Q. What biotransformation strategies improve the yield of Mogroside I A1 from precursor compounds like Mogroside V?

Enzymatic hydrolysis using β-glucosidases or glycosyltransferases from endophytic fungi (e.g., Aspergillus spp.) selectively cleaves glucose units from mogroside V. Whole-cell catalysis is preferred over chemical methods (e.g., acid hydrolysis) due to stereoselectivity and reduced byproduct formation. Optimization involves pH, temperature, and substrate loading ratios to maximize Mogroside I A1 yield .

Q. How do post-ripening conditions affect the accumulation of Mogroside I A1 in Siraitia grosvenorii fruits?

Post-ripening at controlled humidity (70–80%) and temperature (25–30°C) upregulates glycosyltransferase activity, enhancing Mogroside I A1 biosynthesis. Quantifying temporal changes via LC-MS reveals a 2–3-fold increase in Mogroside I A1 during late maturation. However, prolonged ripening reduces yields due to enzymatic degradation, necessitating time-course studies .

Q. What methodologies address conflicting data on the pharmacological mechanisms of Mogroside I A1?

Contradictions in antioxidant vs. pro-oxidant effects are resolved using in vitro assays (e.g., DPPH scavenging) paired with in vivo models (e.g., diabetic mice). Dose-dependent studies (0.1–100 µM) and metabolomic profiling of tissues (e.g., liver, plasma) clarify context-specific bioactivity. Cross-referencing with knockout models (e.g., Nrf2−/− mice) identifies signaling pathways involved .

Methodological Considerations

  • Data Contradiction Analysis : Compare molecular docking predictions with sensory evaluation (electronic tongue) and receptor-binding assays to validate taste modulation hypotheses .
  • Biotransformation Efficiency : Use response surface methodology (RSM) to optimize fungal strain incubation parameters, ensuring maximal Mogroside I A1 production .
  • Structural Confirmation : Combine HRMS, 1D/2D NMR, and X-ray crystallography (if crystallizable) to resolve ambiguous stereochemistry in glycosylation patterns .

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